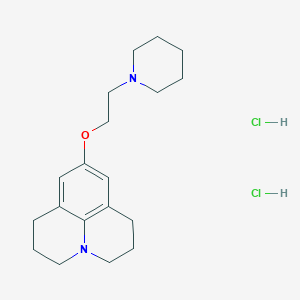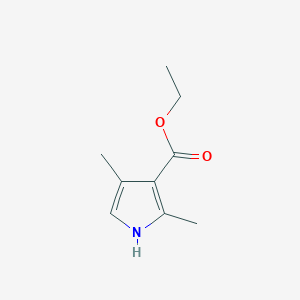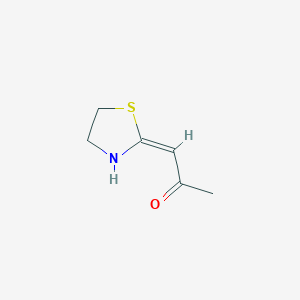
2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) is an organic compound with the molecular formula C6H9NOS It is a thiazolidine derivative characterized by the presence of a ketone group at the 2-position of the propylidene chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) typically involves the reaction of thiazolidine with an appropriate ketone under controlled conditions. One common method involves the condensation of thiazolidine with acetone in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of 2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazolidine derivatives with different functional groups.
科学研究应用
2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. Studies may involve testing its effects on various cell lines or microorganisms.
Medicine: Explored for its potential therapeutic applications. Research may focus on its ability to interact with specific biological targets or pathways, leading to the development of new drugs.
Industry: Utilized in the production of specialty chemicals or materials. Its reactivity and functional groups make it suitable for various industrial processes.
作用机制
The mechanism of action of 2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ketone and thiazolidine moieties allows for interactions with nucleophilic or electrophilic sites within biological molecules, leading to various effects.
相似化合物的比较
Similar Compounds
Thiazolidine: The parent compound, lacking the ketone group.
2-(2-oxopropylidene)thiazolidine: A structural isomer with different positioning of the ketone group.
Thiazolidinediones: A class of compounds with similar thiazolidine rings but different substituents, often used in medicinal chemistry.
Uniqueness
2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) is unique due to the specific positioning of the ketone group, which imparts distinct chemical and biological properties. This structural feature allows for unique reactivity and interactions compared to other thiazolidine derivatives.
属性
CAS 编号 |
126979-03-1 |
|---|---|
分子式 |
C6H9NOS |
分子量 |
143.21 g/mol |
IUPAC 名称 |
(1E)-1-(1,3-thiazolidin-2-ylidene)propan-2-one |
InChI |
InChI=1S/C6H9NOS/c1-5(8)4-6-7-2-3-9-6/h4,7H,2-3H2,1H3/b6-4+ |
InChI 键 |
YWTKURIRFABBEI-GQCTYLIASA-N |
SMILES |
CC(=O)C=C1NCCS1 |
手性 SMILES |
CC(=O)/C=C/1\NCCS1 |
规范 SMILES |
CC(=O)C=C1NCCS1 |
同义词 |
2-Propanone, 1-(2-thiazolidinylidene)-, (E)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


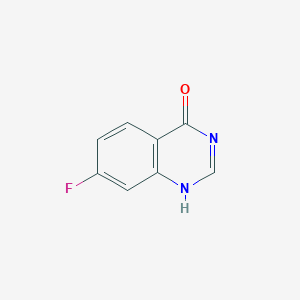
![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)
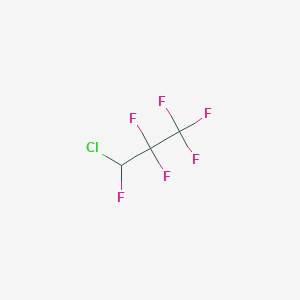
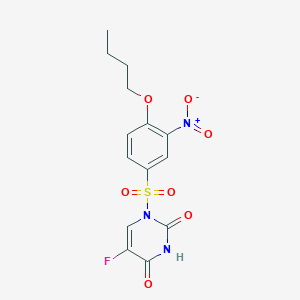

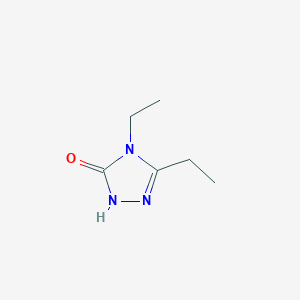
![1-[2-AMINO-5-(3-DIMETHYLAMINO-6-DIMETHYL-AMMONIO-9-XANTHENYL)PHENOXY]-2-(2-AMINO-5-METHYLPHENOXY)-ETHANE-N,N,N',N'-TETRAACETIC ACID CHLORIDE](/img/structure/B143825.png)
![5-[2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B143827.png)

